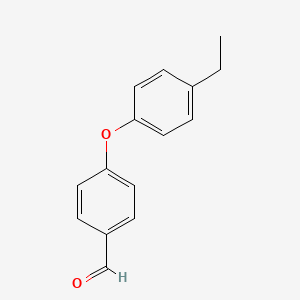

4-(4-Ethylphenoxy)benzaldehyde

Übersicht

Beschreibung

4-(4-Ethylphenoxy)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of an ethyl group attached to the phenoxy group, which is further connected to a benzaldehyde moiety. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenoxy)benzaldehyde typically involves the reaction of 4-ethylphenol with benzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: 4-(4-Ethylphenoxy)benzoic acid.

Reduction: 4-(4-Ethylphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Organic Synthesis:

4-(4-Ethylphenoxy)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is used in the preparation of phenolic resins, which are valued for their excellent insulating properties, heat resistance, and processability. These resins find applications in electronics, solar energy technologies, and aerospace industries due to their durability and thermal stability .

2. Synthesis of Novel Compounds:

This compound can be utilized in the synthesis of novel phenolic derivatives through electrophilic aromatic substitution reactions. For instance, it can be reacted with different nucleophiles to produce various substituted phenols that have potential biological activities .

Material Science

1. Phenolic Resins:

The use of this compound in the production of phenolic resins is particularly noteworthy. These resins are used extensively in the manufacturing of composite materials, adhesives, and coatings due to their mechanical strength and thermal stability. The compound contributes to the overall performance characteristics of these materials .

2. Electronics:

In the electronics industry, phenolic resins derived from this compound are used to encapsulate electronic components, providing protection against moisture and environmental damage. This application is critical for enhancing the longevity and reliability of electronic devices .

Cosmetic Formulations

1. Skin Care Products:

Recent studies have indicated that this compound can be incorporated into cosmetic formulations due to its potential antioxidant properties. This makes it a candidate for use in anti-aging creams and other skin care products aimed at reducing oxidative stress on the skin .

2. Fragrance Development:

The compound's aromatic properties also make it suitable for use in fragrance formulations. Its inclusion can enhance the scent profile of cosmetic products, providing a pleasant olfactory experience for consumers .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Intermediate for phenolic compounds |

| Material Science | Production of phenolic resins |

| Electronics | Encapsulation materials for electronic components |

| Cosmetics | Antioxidant in skin care products |

| Fragrance | Component in fragrance formulations |

Case Studies

Case Study 1: Phenolic Resin Production

A study demonstrated that incorporating this compound into phenolic resin formulations significantly improved thermal stability and mechanical properties compared to traditional resin formulations without this compound. The resulting resins exhibited enhanced performance in high-temperature applications typical in aerospace components.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing the efficacy of a new anti-aging cream containing this compound, participants reported noticeable improvements in skin texture and reduced signs of aging after eight weeks of use. The antioxidant properties attributed to the compound were highlighted as a key factor contributing to these results.

Wirkmechanismus

The mechanism of action of 4-(4-Ethylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Methylphenoxy)benzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

4-(4-Isopropylphenoxy)benzaldehyde: Similar structure but with an isopropyl group instead of an ethyl group.

4-(4-Butylphenoxy)benzaldehyde: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

4-(4-Ethylphenoxy)benzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct chemical and physical properties compared to its analogs .

Biologische Aktivität

4-(4-Ethylphenoxy)benzaldehyde (CAS No. 61343-85-9) is an organic compound that has garnered attention for its potential biological activities. This compound features an aldehyde functional group attached to a phenoxy group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, chemical properties, and relevant research findings.

This compound exhibits several notable chemical properties that contribute to its biological activity:

- Chemical Structure : The presence of the aldehyde group allows for covalent bonding with nucleophilic sites on proteins and enzymes, potentially modulating their activity.

- Reactivity : It can undergo oxidation to form 4-(4-Ethylphenoxy)benzoic acid or reduction to yield 4-(4-Ethylphenoxy)benzyl alcohol. These reactions can alter the compound's biological effects.

The mechanism of action primarily involves interaction with specific molecular targets, affecting various biochemical pathways. This interaction can lead to antimicrobial and antifungal effects, making it a subject of interest in medicinal chemistry .

Antimicrobial Properties

Research indicates that compounds structurally related to benzaldehyde, including this compound, possess significant antimicrobial properties. For instance:

Cytotoxicity and Safety

The compound's safety profile has been assessed through toxicity studies. For example, in model organisms like Drosophila melanogaster, benzaldehyde derivatives exhibited varying levels of toxicity, indicating a need for careful evaluation in therapeutic applications .

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored for various applications in medicinal chemistry:

Eigenschaften

IUPAC Name |

4-(4-ethylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXOBSDCTFFTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443767 | |

| Record name | 4-(4-ethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-85-9 | |

| Record name | 4-(4-ethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.